molecular formula C15H16N4O5S B4304152 METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4304152
M. Wt: 364.4 g/mol
InChI Key: UPUDBOFNQAVGIS-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a nitro-substituted pyrazole ring, a cyclopentathiophene core, and a methyl ester group

Preparation Methods

The synthesis of METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.

    Cyclopentathiophene Core Construction: This step involves the cyclization of a suitable thiophene precursor under acidic or basic conditions.

    Coupling Reactions: The pyrazole and cyclopentathiophene intermediates are coupled using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic conditions, or converted to other esters via transesterification.

    Nucleophilic Addition: The carbonyl group in the amide linkage can undergo nucleophilic addition reactions with organometallic reagents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and organolithium compounds. Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted esters.

Scientific Research Applications

Methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: It is used in the synthesis of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

    Methyl 2-{[2-(4-amino-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound features an amino group instead of a nitro group, which alters its reactivity and biological activity.

    Ethyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

The uniqueness of METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-8(18-7-9(6-16-18)19(22)23)13(20)17-14-12(15(21)24-2)10-4-3-5-11(10)25-14/h6-8H,3-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUDBOFNQAVGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-[2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

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